![molecular formula C16H14ClN5O2 B2455187 1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097863-46-0](/img/structure/B2455187.png)
1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a chlorobenzoyl group and a triazolo-pyrimidine moiety. Its molecular formula is C15H14ClN5O, which indicates the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Similar triazole derivatives have shown activity against bacterial and fungal strains.
Biological Activity Data
A summary of biological activities associated with related compounds is presented in the following table:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Triazole ring | Anticancer properties |
2-Chlorobenzoyl derivatives | Chlorine substitution | Antimicrobial activity |
Azetidine derivatives | Azetidine core | Enzyme inhibition |
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Cytotoxicity Studies : In vitro tests on various cancer cell lines (e.g., A549, MCF-7) have demonstrated significant cytotoxic effects with IC50 values ranging from 0.5 to 3 μM for related triazole compounds .
- Enzyme Inhibition : Research on triazole derivatives has indicated that they can effectively inhibit key enzymes such as c-Met kinase, which plays a crucial role in cancer progression. For instance, a related compound showed an IC50 value of 0.090 μM against c-Met kinase .
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various pathogens. For example, derivatives with the triazole moiety exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
科学研究应用
Research indicates that 1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine exhibits several biological activities:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival.
Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown significant cytotoxicity with IC50 values ranging from 0.5 to 3 μM.
Antimicrobial Properties : Similar triazole derivatives have demonstrated activity against both bacterial and fungal strains, indicating potential use as antimicrobial agents.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Cytotoxicity Studies
In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) demonstrated significant cytotoxic effects. For instance:
- A549 Cell Line : Exhibited IC50 values indicating effective growth inhibition.
- MCF-7 Cell Line : Similar trends were observed with comparable IC50 values.
Enzyme Inhibition Studies
Research on related triazole derivatives has indicated their capacity to inhibit key enzymes involved in cancer progression:
- c-Met Kinase Inhibition : A related compound showed potent inhibition with an IC50 value of 0.090 μM.
Antimicrobial Activity Studies
Compounds with similar structures have shown promising results against various pathogens:
- Broad-Spectrum Activity : Derivatives containing the triazole moiety exhibited activity against both Gram-positive and Gram-negative bacteria.
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Triazole ring | Anticancer properties |
2-Chlorobenzoyl derivatives | Chlorine substitution | Antimicrobial activity |
Azetidine derivatives | Azetidine core | Enzyme inhibition |
常见问题
Q. Basic: What synthetic methodologies are commonly employed for synthesizing 1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolopyrimidine core via cyclization or cycloaddition reactions. For example, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives are synthesized using heterocyclic amines and condensation agents under reflux conditions .
- Step 2: Functionalization of the azetidine ring. The chlorobenzoyl group is introduced via nucleophilic acyl substitution or coupling reactions.
- Step 3: Etherification to link the azetidine and triazolopyrimidine moieties using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) .
Key Considerations: Purity is verified via NMR, IR, and elemental analysis .
Q. Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations and information science (e.g., ICReDD’s approach) can predict reaction pathways and transition states. For example:
- Reaction Barrier Analysis: Identify energy minima for intermediates to optimize stepwise reactions.
- Solvent/Reagent Screening: Use DFT calculations to evaluate solvent effects on reaction rates.
- Machine Learning: Train models on existing triazolopyrimidine synthesis data to predict optimal conditions (e.g., temperature, catalysts) .
Case Study: Computational narrowing of experimental conditions reduced trial-and-error efforts by 40% in similar heterocyclic syntheses .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the triazolopyrimidine ring and azetidine substitution patterns. For example, the 7-oxy group shows distinct deshielding in 13C NMR .
- IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and fragmentation pathways.
Note: Coupling with HPLC ensures >95% purity .
Q. Advanced: How can researchers address regioselectivity challenges during triazolopyrimidine ring formation?
Methodological Answer:
Regioselectivity is influenced by:
- Reagent Choice: Use directing groups (e.g., morpholinomethyl in similar compounds) to steer cyclization .
- Temperature Control: Lower temperatures favor kinetic products (e.g., 1,5-a regioisomer over 1,5-c).
- Protecting Groups: Temporarily block reactive sites (e.g., azetidine nitrogen) to prevent side reactions .
Validation: X-ray crystallography or NOE NMR experiments resolve structural ambiguities .
Q. Advanced: What strategies mitigate contradictions in reported solubility and stability data?
Methodological Answer:
- Standardized Protocols: Use USP buffers (pH 1.2–7.4) and DSC/TGA to assess hygroscopicity and thermal stability.
- Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies hydrolytic sensitivity of the ether linkage.
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, crystallinity) causing discrepancies .
Example: A 2024 study resolved solubility conflicts by correlating logP values with Hansen solubility parameters .
Q. Basic: What bioactivity assays are suitable for evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits.
- Molecular Docking: Preliminary screening with AutoDock Vina to predict binding affinity to active sites.
- Cellular Models: Validate inhibition in HEK293 or HepG2 cells, monitoring cytotoxicity via MTT assays .
Reference: Analogous trifluoromethyl-substituted triazolopyrimidines showed nM-level kinase inhibition .
Q. Advanced: How does the 2-chlorobenzoyl group influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect: The chloro group reduces electron density on the azetidine ring, enhancing electrophilicity for nucleophilic substitutions.
- Steric Effects: Ortho-chloro substitution hinders rotation, stabilizing specific conformers (validated by DFT calculations).
- Impact on Bioactivity: Chlorobenzoyl derivatives exhibit improved membrane permeability in logP studies vs. non-halogenated analogs .
Q. Advanced: How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Factorial Design: Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters.
- Response Surface Methodology (RSM): Maximize yield using central composite design. For example, a 3² factorial design reduced side products by 25% in similar pyrimidine syntheses .
- Scale-Up Considerations: Ensure mixing efficiency and heat transfer mimic lab conditions using dimensionless numbers (e.g., Reynolds, Damköhler) .
属性
IUPAC Name |
(2-chlorophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYENROSXASYFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。